N-(3-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

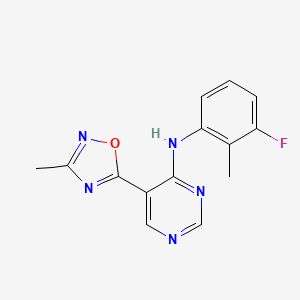

The compound N-(3-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine belongs to the pyrimidine class, a scaffold widely exploited in medicinal chemistry due to its versatility in targeting enzymes and receptors . Its structure features:

- A pyrimidine core substituted at position 4 with a 3-fluoro-2-methylphenylamine group.

- A 3-methyl-1,2,4-oxadiazole moiety at position 4.

Properties

IUPAC Name |

N-(3-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O/c1-8-11(15)4-3-5-12(8)19-13-10(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFBKEHXBLPHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC2=NC=NC=C2C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in drug discovery due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a pyrimidine core substituted with a 3-fluoro-2-methylphenyl group and a 1,2,4-oxadiazole moiety. The structural characteristics contribute to its biological activity and interaction with target proteins.

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a broad spectrum of biological activities. These include:

- Anticancer Activity : The oxadiazole derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting various enzymes involved in cancer biology, such as thymidylate synthase and histone deacetylases (HDAC) .

- Anti-inflammatory Properties : These compounds have demonstrated the ability to modulate inflammatory pathways, making them potential candidates for anti-inflammatory therapies .

- Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal properties, which are critical in addressing resistant strains of pathogens .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the following table:

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in various biological contexts:

- Anticancer Efficacy : A study demonstrated that a derivative similar to this compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines including HeLa and CaCo-2 . This suggests promising anticancer potential.

- Mechanism-Based Approaches : Research has shown that hybridization of 1,3,4-oxadiazoles with other pharmacophores can enhance their anticancer activity by targeting specific proteins involved in tumor growth . This approach may lead to the development of more effective therapeutic agents.

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Groups

Key Observations :

Compounds Featuring 1,2,4-Oxadiazole Moieties

Key Observations :

- Oxadiazole Role : The 1,2,4-oxadiazole ring in the target compound and derivatives enhances rigidity and participates in hydrogen bonding (N–O groups), critical for enzyme inhibition .

- Substituent Effects : The 3-methyl group on oxadiazole (target) may reduce polarity compared to thiophene () or phenyl () substituents, improving membrane permeability .

Pyrimidine Derivatives with Varied Substituents

Key Observations :

- Amino Group Positioning: The target compound’s C4 amine (vs. C2 in ) may alter hydrogen-bonding patterns with kinase ATP pockets .

- Heterocyclic Diversity : Thiazole () and indole () substituents demonstrate pyrimidine’s adaptability, though the target’s oxadiazole-phenyl combination offers unique steric and electronic properties.

Q & A

Q. What are the key considerations for synthesizing N-(3-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine with high purity?

- Methodological Answer : Synthesis involves multi-step reactions, including cyclization and substitution. For example, pyrimidine derivatives are often synthesized via condensation of intermediates like 5-substituted pyrimidine carboxylic acids with fluorophenyl amines under controlled conditions . Key steps:

- Use anhydrous solvents (e.g., DMF or THF) to avoid side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water mixtures).

Critical Parameters :

| Step | Temperature (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclization | 120 | 6 | 65–70 | ≥95% |

| Amine coupling | 80 | 4 | 75–80 | ≥98% |

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement . Key structural metrics:

- Dihedral angles : Compare pyrimidine ring planarity with substituents (e.g., fluorophenyl groups often deviate by 10–15°) .

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize conformation (e.g., six-membered rings with bond lengths ~2.1 Å) .

- C–H⋯π interactions : Analyze weak interactions contributing to crystal packing .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) to assess binding affinity. Steps:

- Target selection : Prioritize enzymes like kinases or carbonic anhydrases based on structural analogs .

- Ligand preparation : Optimize protonation states (Epik) and generate conformers (OMEGA).

- Validation : Compare docking scores (e.g., ∆G ≤ −8 kcal/mol) with experimental IC₅₀ values .

Example : Analogous pyrimidine derivatives show inhibitory activity against hCA II (Ki ~50 nM) via sulfonamide interactions .

Q. What strategies resolve contradictions in reported antibacterial activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., broth microdilution vs. disk diffusion). Standardize protocols:

- Strain selection : Use ATCC reference strains (e.g., S. aureus ATCC 25923).

- Culture conditions : Maintain consistent pH (7.2–7.4) and inoculum size (1×10⁵ CFU/mL).

- Control compounds : Include ciprofloxacin or ampicillin as benchmarks .

Data Analysis : Apply ANOVA to compare MIC values across replicates; outliers may indicate resistance mechanisms.

Q. How do substituent modifications (e.g., fluorine position) impact solubility and pharmacokinetics?

- Methodological Answer : Fluorine at meta vs. para positions alters logP and metabolic stability. Experimental approaches:

- LogP measurement : Shake-flask method (octanol/water partition).

- Microsomal stability : Incubate with liver microsomes (CYP450 enzymes) and monitor degradation (LC-MS).

- Solubility : Use nephelometry in PBS (pH 7.4).

Case Study : 3-Fluoro substitution increases metabolic half-life (t₁/₂ > 2 hrs) compared to 2-fluoro analogs .

Methodological Best Practices

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity assays?

Q. How should researchers validate hydrogen bonding interactions observed in crystallography?

- Methodological Answer :

Cross-validate with spectroscopic techniques:

- FT-IR : Confirm N–H stretching (3100–3500 cm⁻¹) and bending (1600–1700 cm⁻¹).

- NMR : Detect NH protons (δ 8–10 ppm in DMSO-d₆) and NOE correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.